N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine

Catalog No.
S790453
CAS No.
41805-50-9
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanami...

CAS Number

41805-50-9

Product Name

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine

IUPAC Name

N-methyl-1-(1-piperidin-1-ylcyclohexyl)methanamine

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3

InChI Key

YVTRGSINXCANDK-UHFFFAOYSA-N

SMILES

CNCC1(CCCCC1)N2CCCCC2

Canonical SMILES

CNCC1(CCCCC1)N2CCCCC2

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is a chemical compound with the molecular formula C13H26N2C_{13}H_{26}N_{2} and a molecular weight of approximately 210.365 g/mol . This compound features a piperidine ring attached to a cyclohexyl group, making it a member of the amine family. Its structure is characterized by the presence of both aliphatic and cyclic components, which contributes to its unique chemical properties.

Typical of amines. These include:

  • Oxidation: The compound can be oxidized to form N-oxides, which are often more polar and may exhibit different biological activities.
  • Reduction: It can undergo reduction reactions, although specific pathways depend on the reaction conditions and reagents used.
  • Alkylation: The amine group can act as a nucleophile in alkylation reactions, allowing for the synthesis of more complex derivatives.

Several methods can be employed to synthesize N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine:

  • Direct Amination: The compound can be synthesized through direct amination of cyclohexyl methyl ketone with piperidine, followed by methylation using methyl iodide.
  • Reductive Amination: Another approach involves the reductive amination of cyclohexanone with piperidine and formaldehyde, followed by methylation.
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies for functional groups.

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine has potential applications in various fields:

  • Pharmaceutical Research: Its structural characteristics may allow it to serve as a lead compound for developing new medications targeting central nervous system disorders.
  • Chemical Research: The compound is useful in synthetic organic chemistry for creating more complex molecules due to its reactive amine group .

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine shares structural features with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Methyl-N,N-dimethylphenethylamineAliphatic aminePsychoactive propertiesMore simple structure
1-(Cyclohexylmethyl)piperidinePiperidine derivativePotential psychoactivityLacks methyl substitution
N,N-DimethyltryptamineIndole structureHallucinogenic effectsDifferent core structure
4-FluoromethamphetamineFluorinated amphetamineStimulant effectsContains fluorine substituent

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is unique due to its specific combination of piperidine and cyclohexane moieties, which may influence its pharmacological profile differently compared to other similar compounds.

XLogP3

2.3

Wikipedia

N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine

Dates

Modify: 2023-08-15

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